Lipophilicity Advantage for Membrane Penetration
The target compound (CAS 409114-47-2) exhibits a calculated LogP of 4.04–4.30 (XLogP3), representing a significant ~1.02 log unit increase over 1-nitro-4-(trifluoromethoxy)benzene (CAS 713-65-5; LogP 3.02) . In drug design, each additional log unit of lipophilicity can substantially enhance passive membrane permeability, a critical parameter for orally bioavailable lead candidates . The regioisomer 2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene (CAS 104678-93-5) shares an identical LogP of 4.04, confirming that LogP alone cannot resolve regioisomeric identity, and that additional orthogonal parameters (density, physical state, boiling point) are essential for procurement specificity [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP 4.04 (chem960); XLogP3 4.30 (Alfa Apisector); PSA 55.05 Ų |
| Comparator Or Baseline | 1-Nitro-4-(trifluoromethoxy)benzene (CAS 713-65-5): LogP 3.02, XLogP3 3.2; PSA 55.05 Ų |
| Quantified Difference | ΔLogP ≈ +1.02 to +1.10 log units; identical PSA (55.05 Ų) indicates lipophilicity gain without increased polar surface area |
| Conditions | Calculated/experimental LogP from authoritative databases; consistent across multiple independent sources (chem960, BOC Sciences, Alfa Apisector) |
Why This Matters
For procurement in medicinal chemistry programs, the ~1 log unit higher LogP of the target compound directly translates to predictably superior membrane partitioning in cell-based assays compared to the mono-OCF₃ analog, while the identical PSA indicates no penalty in hydrogen-bonding capacity.
- [1] Molbase. 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene (CAS 104678-93-5). LogP: 4.0354; PSA: 55.05; Refractive Index: 1.426. View Source
